molecular formula C16H34O6S B12816370 Laureth-2 sulfate CAS No. 7577-59-5

Laureth-2 sulfate

Cat. No.: B12816370
CAS No.: 7577-59-5
M. Wt: 354.5 g/mol
InChI Key: CJWXGVNXFJTQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Laureth-2 sulfate is synthesized through the ethoxylation of lauryl alcohol, which is typically derived from palm kernel oil or coconut oil. The ethoxylation process involves the reaction of lauryl alcohol with ethylene oxide to form ethoxylated alcohol. This intermediate is then converted into a half ester of sulfuric acid, which is subsequently neutralized to form the sodium salt .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Laureth-2 sulfate primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Laureth-2 sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Utilized in pharmaceutical formulations to enhance the delivery and absorption of active ingredients.

    Industry: Widely used in the formulation of cleaning agents, detergents, and emulsifiers

Mechanism of Action

Laureth-2 sulfate exerts its effects through its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This allows it to reduce the surface tension of liquids, facilitating the mixing and spreading of substances. In biological systems, it disrupts cell membranes by solubilizing lipids and proteins, leading to cell lysis .

Comparison with Similar Compounds

    Sodium lauryl sulfate (SLS): Similar in structure but lacks the ethoxylation step.

    Ammonium lauryl sulfate (ALS): Another surfactant similar to sodium lauryl sulfate but with ammonium as the counterion.

Uniqueness: Laureth-2 sulfate is unique due to its ethoxylation, which provides it with better solubility and milder effects on the skin compared to sodium lauryl sulfate. This makes it a preferred choice in personal care products where gentleness is essential .

Properties

CAS No.

7577-59-5

Molecular Formula

C16H34O6S

Molecular Weight

354.5 g/mol

IUPAC Name

2-(2-dodecoxyethoxy)ethyl hydrogen sulfate

InChI

InChI=1S/C16H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-21-15-16-22-23(17,18)19/h2-16H2,1H3,(H,17,18,19)

InChI Key

CJWXGVNXFJTQFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.